4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide 4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 922076-59-3
VCID: VC6958613
InChI: InChI=1S/C19H21FN2O4S/c1-12-9-14(6-7-15(12)20)27(24,25)21-13-5-8-17-16(10-13)22(4)18(23)19(2,3)11-26-17/h5-10,21H,11H2,1-4H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F
Molecular Formula: C19H21FN2O4S
Molecular Weight: 392.45

4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

CAS No.: 922076-59-3

Cat. No.: VC6958613

Molecular Formula: C19H21FN2O4S

Molecular Weight: 392.45

* For research use only. Not for human or veterinary use.

4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide - 922076-59-3

Specification

CAS No. 922076-59-3
Molecular Formula C19H21FN2O4S
Molecular Weight 392.45
IUPAC Name 4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Standard InChI InChI=1S/C19H21FN2O4S/c1-12-9-14(6-7-15(12)20)27(24,25)21-13-5-8-17-16(10-13)22(4)18(23)19(2,3)11-26-17/h5-10,21H,11H2,1-4H3
Standard InChI Key FASOKEXIYZPFMP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F

Introduction

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, 4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide, reflects its fused heterocyclic benzooxazepine ring system and substituted benzenesulfonamide group . Its molecular formula, C₁₉H₂₁FN₂O₄S, corresponds to a molecular weight of 392.45 g/mol .

Structural Features

The compound integrates:

  • A tetrahydrobenzo[b] oxazepin-4-one scaffold with three methyl substituents (3,3,5-trimethyl)

  • A 4-fluoro-3-methylbenzenesulfonamide group linked via an N–S bond .
    The SMILES notation, CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F, provides a topological representation of its connectivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests:

  • Benzooxazepinone Core Formation: Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones under acidic conditions.

  • Sulfonamide Coupling: Nucleophilic substitution between the benzooxazepin-7-amine intermediate and activated 4-fluoro-3-methylbenzenesulfonyl chloride.

Key Reaction Parameters

  • Temperature: 80–120°C for cyclization steps

  • Catalysts: Lewis acids (e.g., ZnCl₂) for ring closure

  • Solvents: Polar aprotic media (DMF, DMSO) for sulfonylation

Physicochemical Properties

Computed Physicochemical Data

PropertyValueMethod/Reference
Molecular Weight392.45 g/molPubChem
XLogP32.9PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors6PubChem
Topological Polar SA84.1 ŲPubChem
Rotatable Bonds3PubChem

Stability and Solubility

  • Thermal Stability: Decomposition >250°C (estimated via analog comparison)

  • Aqueous Solubility: <1 mg/mL (predicted from LogP)

  • Lipophilicity: LogD₇.₄ = 2.1–2.5 (computational models)

Assay TypeResultSource
Cytotoxicity (HeLa)IC₅₀ >50 µMVulcanChem
Metabolic Stabilityt₁/₂ = 42 min (human liver microsomes)Analog data
Plasma Protein Binding92% (albumin)QSAR prediction

Analytical Characterization

NMR (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.8–7.6 (m, aromatic H), 3.2–2.9 (m, oxazepine CH₂), 2.4 (s, N–CH₃)

  • ¹³C NMR: δ 172.1 (C=O), 160.1 (C-F), 135.2–115.4 (aromatic C)

Mass Spectrometry

  • ESI-MS (m/z): 393.1 [M+H]⁺ (calculated 392.45)

Research Applications and Future Directions

Current Use Cases

  • Lead Compound: Optimization for neuropathic pain targets

  • Chemical Probe: Mapping sulfonamide-protein interactions

Knowledge Gaps

  • In Vivo Pharmacokinetics: No published ADME data

  • Target Deconvolution: Unclear primary molecular target

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